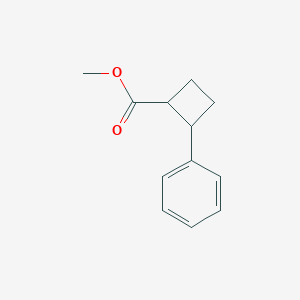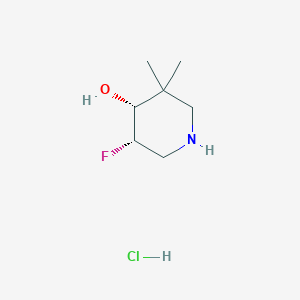
(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound with a unique stereochemistry, characterized by the presence of a fluorine atom and a hydroxyl group on a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Resolution of Stereoisomers: The desired stereoisomer is obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in synthetic chemistry or pharmacological studies.
Applications De Recherche Scientifique
(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group participates in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-5-Fluoro-3,3-dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties and biological activity.
(4R,5S)-3,3-Dimethylpiperidin-4-ol: Lacks the fluorine atom, affecting its binding affinity and selectivity.
Uniqueness
(4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in pharmacological applications.
Propriétés
Formule moléculaire |
C7H15ClFNO |
|---|---|
Poids moléculaire |
183.65 g/mol |
Nom IUPAC |
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
DYKCFUYFVWLLFG-GEMLJDPKSA-N |
SMILES isomérique |
CC1(CNC[C@@H]([C@@H]1O)F)C.Cl |
SMILES canonique |
CC1(CNCC(C1O)F)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
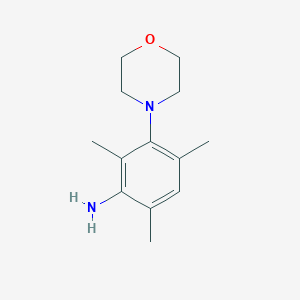
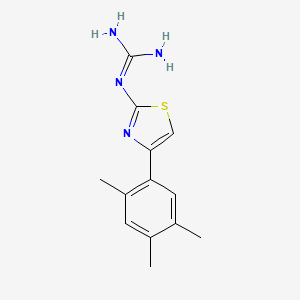
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
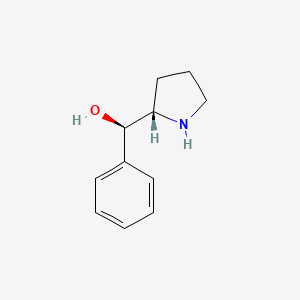

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
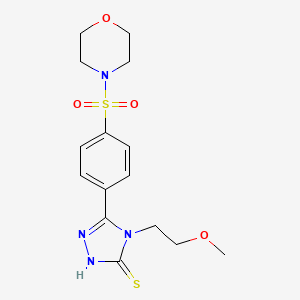
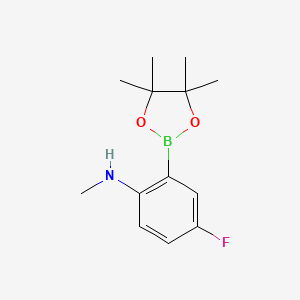
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
